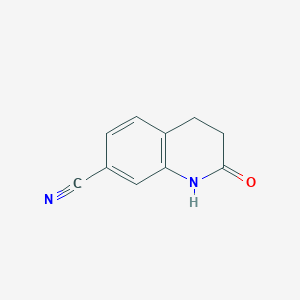

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile

Description

Crystallographic Analysis and Conformational Studies

This compound (chemical formula C10H8N2O, molecular weight 172.18 g/mol) presents a structure where the quinoline scaffold has been partially hydrogenated, creating a tetrahydroquinoline core with distinctive conformational properties. The presence of the nitrile group at position 7 introduces specific electronic effects and potential for intermolecular interactions in crystal packing.

Crystal structure determination for tetrahydroquinoline derivatives typically employs single-crystal X-ray diffraction analysis, which reveals detailed information about molecular conformation, bond distances, angles, and packing arrangements. Similar to other tetrahydroquinoline derivatives, this compound likely crystallizes in one of the common crystal systems such as monoclinic or triclinic, with space groups that accommodate the asymmetric nature of the molecule.

Analysis of related compounds indicates that the heterocyclic portion of tetrahydroquinoline derivatives tends to maintain planarity while the cyclohexene ring often adopts a non-planar conformation. For instance, in similar structures, the saturated portion typically exhibits a twist-boat conformation with characteristic Cremer-Pople parameters. This conformational preference arises from the inherent geometric constraints of the fused ring system and the electronic influences of the carbonyl and nitrile substituents.

Hydrogen bonding networks play a crucial role in the crystal packing of 2-oxo-1,2,3,4-tetrahydroquinoline derivatives. The NH group at position 1 and the carbonyl oxygen at position 2 form complementary hydrogen bond donors and acceptors, respectively. These interactions typically result in the formation of chains or sheets within the crystal structure. Additionally, the nitrile group at position 7 can participate as an acceptor in weak hydrogen bonding interactions, further stabilizing the three-dimensional arrangement of molecules.

Hirshfeld surface analysis, a technique used for visualizing intermolecular interactions in crystal structures, would likely reveal that the crystal packing of this compound is dominated by hydrogen interactions (H···H, C···H/H···C, and N···H/H···N contacts), similar to what has been observed in related structures.

Table 1. Predicted Crystallographic Parameters for this compound Based on Related Structures

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic | Common system for tetrahydroquinoline derivatives |

| Space Group | P21/c or P21/n | Frequently observed in related compounds |

| Unit Cell Dimensions | a = 7.2-7.5 Å | Derived from similar tetrahydroquinoline structures |

| b = 11.0-11.5 Å | ||

| c = 20.0-21.0 Å | ||

| β = 98-102° | ||

| Z Value | 4 | Typical number of molecules per unit cell |

| Density | 1.25-1.35 Mg/m³ | Calculated from molecular weight and expected unit cell volume |

Quantum Mechanical Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations provide valuable insights into the molecular geometry and electronic structure of this compound. The B3LYP functional with basis sets such as 6-31G(d,p) and 6-31G+(d,p) represents an appropriate theoretical level for modeling this compound, balancing computational efficiency with accuracy.

The initial molecular geometry for optimization is typically derived from X-ray crystallographic data of similar compounds, providing a realistic starting point. DFT optimization of this compound would likely confirm the non-planar conformation of the tetrahydroquinoline core, with the saturated portion adopting a puckered conformation.

The calculated bond lengths, bond angles, and torsion angles provide detailed information about the molecular structure. Of particular interest are the bond lengths around the carbonyl group, the C-CN bond, and the geometry of the partially saturated ring. The carbonyl carbon-oxygen bond length is expected to be approximately 1.22-1.24 Å, typical for amide carbonyl groups. The C-CN bond connecting the nitrile group to the aromatic ring would likely measure around 1.43-1.45 Å.

Electronic structure calculations reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron density. The carbonyl oxygen and the nitrogen of the nitrile group represent electron-rich centers, while the carbon of the nitrile group and the carbon adjacent to the carbonyl group are electron-deficient. These electronic features influence the reactivity patterns and intermolecular interactions of the compound.

Table 2. Theoretical Geometric Parameters for this compound from DFT Calculations

| Geometric Parameter | Predicted Value (Å or degrees) |

|---|---|

| C=O Bond Length | 1.22-1.24 Å |

| C-N (amide) Bond Length | 1.35-1.37 Å |

| C-CN Bond Length | 1.43-1.45 Å |

| C≡N Bond Length | 1.15-1.16 Å |

| N-C=O Bond Angle | 122-124° |

| Dihedral Angle (cyclohexene ring) | 20-25° |

| N-H···O=C Hydrogen Bond Distance | 2.8-3.0 Å |

Natural Bond Orbital (NBO) analysis, which can be performed as part of DFT calculations, would provide additional insights into the bonding patterns and electron delocalization within the molecule. The amide moiety likely exhibits significant resonance, with partial delocalization of the nitrogen lone pair into the carbonyl π* orbital. Similarly, the nitrile group influences the electron distribution in the aromatic portion of the molecule through inductive and resonance effects.

Comparative Analysis with Related Tetrahydroquinoline Derivatives

Comparing this compound with structurally related compounds provides valuable insights into the effects of substitution patterns on molecular geometry and crystal packing. The position of the nitrile group significantly influences the electronic properties and conformational preferences of these compounds.

A direct comparison with 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile reveals how the position of the nitrile group affects the molecular structure. In the 6-substituted isomer, the nitrile group occupies a different position relative to the amide functionality, potentially altering the electronic distribution and hydrogen bonding capabilities. Similarly, comparing with 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile demonstrates how the position of the carbonyl group within the ring system affects the overall molecular geometry and packing arrangements.

The structural comparison extends to the isomeric 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile, which features the same functional groups but in a different heterocyclic framework. This structural variation leads to distinct conformational preferences and crystal packing arrangements. The different positioning of the nitrogen atom within the ring system alters the electronic distribution and hydrogen bonding patterns, resulting in unique three-dimensional architectures.

Further comparisons can be made with tetrahydroquinolinones bearing different substituents, such as those described in research on novel tetrahydroquinolinone derivatives for cancer treatment. The presence of various substituents on the tetrahydroquinoline scaffold influences the molecular conformation, electronic properties, and potential for intermolecular interactions.

Table 3. Comparative Analysis of Related Tetrahydroquinoline Derivatives

| Compound | Molecular Formula | Key Structural Differences | Impact on Conformation |

|---|---|---|---|

| This compound | C10H8N2O | Reference compound | Reference conformation |

| 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | C10H8N2O | Nitrile at position 6 | Altered electronic distribution in aromatic ring |

| 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile | C10H8N2O | Carbonyl at position 5, nitrile at position 2 | Different ring puckering parameters |

| 3-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | C10H8N2O | Isoquinoline versus quinoline core | Different position of nitrogen in the ring |

| 2-Carboxytetrahydroquinoline derivatives | C10H9NO3 | Carboxyl instead of nitrile | Different hydrogen bonding capabilities |

X-ray diffraction studies of various tetrahydroquinoline derivatives have revealed that subtle changes in substitution patterns can lead to significant differences in crystal packing. For example, the introduction of electron-withdrawing groups like nitrile at different positions alters the electron density distribution and subsequently affects the hydrogen bonding networks and π-π stacking interactions. These differences are quantifiable through crystallographic parameters such as unit cell dimensions, space groups, and intermolecular distances.

Hirshfeld surface analysis of related compounds has shown that the contributions of different types of contacts (H···H, C···H/H···C, N···H/H···N) to the crystal packing vary depending on the substitution pattern. The position of the nitrile group particularly affects the contribution of N···H/H···N contacts to the overall crystal packing. This comparative analysis provides valuable insights into the structure-property relationships of tetrahydroquinoline derivatives and can guide the rational design of compounds with desired structural characteristics.

In synthesis studies of related compounds, researchers have observed that the tetrahydroquinoline core can exhibit high diastereoselectivity during formation, indicating that the conformational preferences are strongly influenced by the substituents. This stereochemical control is particularly relevant for the development of compounds with specific three-dimensional arrangements of functional groups.

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEXBNZXXJFYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729691 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903557-01-7 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization-Based Synthesis

A common synthetic route to tetrahydroquinoline derivatives involves cyclization reactions starting from appropriately substituted aromatic amines. For example, the cyclization of 2-amino-5-substituted benzoic acid derivatives under acidic conditions (e.g., polyphosphoric acid or acetic anhydride) facilitates ring closure to form the tetrahydroquinoline lactam core. This method allows for subsequent oxidation to introduce the 2-oxo functionality.

| Step | Reaction | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclization of 2-amino-5-substituted benzoic acid | Polyphosphoric acid, 80–120°C, reflux | Formation of tetrahydroquinoline lactam intermediate | 65–75 |

| 2 | Oxidation to 2-oxo derivative | Mild oxidizing agents (e.g., KMnO4, controlled equivalents) | Introduction of ketone at C2 | 70–80 |

Control of temperature and reagent purity (>99%) is critical to minimize side reactions such as over-oxidation or decarboxylation.

Introduction of the 7-Carbonitrile Group

The installation of the nitrile group at the 7-position typically involves functional group transformation of a precursor bearing a suitable leaving group (e.g., halogen or hydroxyl) or direct substitution reactions.

- Nitrilation via Sandmeyer-type reactions starting from 7-amino or 7-halo derivatives.

- Cyanation using reagents like copper(I) cyanide under controlled conditions.

| Step | Reaction | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|---|

| 3 | Halogenation or hydroxylation at 7-position | NBS or other halogenating agents | Prepares site for substitution | 60–70 |

| 4 | Cyanation | CuCN, DMF, elevated temperature (80–100°C) | Substitution of halogen by nitrile | 55–65 |

These steps require careful control to avoid side reactions such as hydrolysis or polymerization of cyanide reagents.

Alternative Synthetic Approaches

Other innovative methods include:

- Redox-neutral cyclizations involving boronate complexes to form 2-oxo-tetrahydroquinoline derivatives, which can be adapted for nitrile substitution.

- Multi-step synthesis involving catalytic hydrogenation and Bischler–Napieralski reactions for related tetrahydroquinoline analogs, which can be modified to incorporate the nitrile group at the 7-position.

Optimization and Analytical Validation

Reaction Optimization

- Use of Lewis acid catalysts (e.g., ZnCl2) enhances cyclization efficiency.

- Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates.

- Microwave-assisted synthesis reduces reaction time dramatically (from 24 hours to 2 hours) while maintaining yields around 78%.

Analytical Techniques for Structural Confirmation

Post-synthesis, the compound’s identity and purity are confirmed by:

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H and ¹³C NMR | Confirm tetrahydroquinoline backbone and nitrile substitution | Chemical shifts consistent with quinoline ring and nitrile carbon |

| IR Spectroscopy | Identify functional groups | Strong C≡N stretch around 2220 cm⁻¹; C=O stretch near 1700 cm⁻¹ |

| Mass Spectrometry (ESI-MS or HRMS) | Confirm molecular weight | Molecular ion peak corresponding to C10H8N2O (for carbonitrile derivative) |

| HPLC | Assess purity | >95% purity required for reproducible biological activity data |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of substituted aniline derivatives | 2-amino-5-substituted benzoic acid | Polyphosphoric acid, oxidants | 80–120°C reflux | 65–80 | Requires controlled temperature to avoid side reactions |

| Halogenation followed by cyanation | 7-hydroxy or 7-halo tetrahydroquinoline | NBS, CuCN, DMF | 80–100°C | 55–70 | Sensitive to moisture and reagent purity |

| Redox-neutral boronate complex cyclization | 2-(N-benzyl-N-alkylamino)benzylidene derivatives | BF3·Et2O, NaHCO3 workup | Room temperature, 24h | 54 (for related esters) | Innovative method, adaptable for nitrile derivatives |

| Multi-step catalytic hydrogenation and Bischler–Napieralski | 2-(3,4-dimethoxyphenyl)-ethylamine derivatives | Catalysts, chiral Ru catalysts | Various steps, mild conditions | Variable | Applicable for analogs, potential for nitrile introduction |

Research Findings and Notes

- High purity of reagents and strict temperature control are essential to minimize byproducts such as decarboxylation and over-oxidation.

- Microwave-assisted synthesis offers a significant improvement in reaction time and yield, indicating potential for industrial scale-up.

- Analytical validation using combined spectroscopic and chromatographic techniques ensures structural integrity and reproducibility.

- Alternative synthetic routes involving boronate complexes provide redox- and step-economical pathways that may be adapted for carbonitrile derivatives.

- Patented methods for related tetrahydroquinoline derivatives emphasize the importance of acylation and reduction steps for efficient synthesis, which could be modified for 7-carbonitrile substitution.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile has several scientific research applications across different fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Positioning

The biological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on the positions of functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Key Observations :

- Positional Effects: The 7-cyano substitution in the target compound distinguishes it from HA-9773 (6-cyano) and QY-7427 (6-carbonyl chloride). Positional differences influence electronic properties and binding interactions in biological systems.

Physicochemical Properties

- Molecular Electrostatic Potential (MEP): ’s study of quinoline carboxylates reveals electron-deficient regions at the carbonyl groups, a feature likely shared by the 2-oxo moiety in the target compound. The 7-cyano group may further polarize the molecule, enhancing reactivity .

- Purity and Stability : The target compound is consistently listed at 95% purity, comparable to HA-9773 and QY-7427, suggesting robust synthetic protocols .

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile (CAS No. 903557-01-7) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H8N2O. The compound features a tetrahydroquinoline framework with a carbonitrile group at the 7th position and a keto group at the 2nd position. This structural configuration is crucial for its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms. This suggests potential applications in treating inflammatory diseases and infections.

- Antioxidant Properties : Similar tetrahydroquinoline derivatives are known for their antioxidant capabilities, which can protect against oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties. It may be effective against various pathogens due to its structural features that facilitate interaction with microbial targets .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through its interaction with specific enzymes involved in inflammatory processes.

- Anticancer Potential : Some derivatives of tetrahydroquinoline have demonstrated anticancer activity. Studies involving related compounds indicate that they can inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines like MCF-7 .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Anticancer Activity : A study tested various synthesized derivatives of tetrahydroquinoline against the MCF-7 cell line using the MTT assay. Compounds demonstrated significant cytotoxicity compared to standard drugs like Doxorubicin .

- Antimicrobial Testing : The compound was evaluated for its effectiveness against bacterial strains. Results indicated that it inhibited bacterial growth significantly, suggesting its potential as an antimicrobial agent .

- Inhibition of Inflammatory Pathways : Research has focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This inhibition could lead to therapeutic applications in treating conditions like arthritis.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline | Yes | Moderate | Yes |

| 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline | Limited | Limited | No |

Q & A

Q. What is the optimized synthetic route for 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile, and how are yields maximized?

The compound is synthesized via a three-step pathway:

- Step 1 : Esterification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with trifluoroacetic anhydride to form the trifluoromethanesulfonate intermediate (44).

- Step 2 : Cyanidation using zinc cyanide, achieving >50% yield due to the trifluoroacetate group’s efficacy as a leaving group.

- Step 3 : Reduction to produce the carbaldehyde intermediate (46), followed by further functionalization. Key optimizations include maintaining anhydrous conditions during cyanidation and using excess zinc cyanide to drive the reaction .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential:

- ¹H NMR : Identifies proton environments (e.g., NH at δ 8–10 ppm, aromatic protons at δ 6–8 ppm).

- ¹³C NMR : Confirms carbonyl (C=O at ~170–180 ppm) and nitrile (C≡N at ~115–120 ppm) groups.

- HRMS : Validates molecular weight (C₁₀H₈N₂O, MW 172.07 g/mol) and isotopic patterns. Purity is assessed via HPLC (>95% area) .

Q. How can researchers initially screen the compound for biological activity?

Standard assays include:

- DPPH Radical Scavenging : To evaluate antioxidant potential (e.g., IC₅₀ values compared to ascorbic acid) .

- Enzyme Inhibition Assays : Target enzymes like γ-secretase (linked to neurodegenerative pathways) using fluorogenic substrates .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293, SH-SY5Y) to assess baseline toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the cyanidation step?

Variables to test:

- Catalyst : Substitute zinc cyanide with Pd/C or CuCN for milder conditions.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.

- Temperature : Elevated temperatures (80–100°C) may improve kinetics but risk decomposition. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. What methodologies address contradictions in reported bioactivity data across studies?

- Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple concentrations (e.g., 1–100 μM).

- Orthogonal Assays : Validate antioxidant activity with both DPPH and FRAP assays to cross-check results.

- Structural Confirmation : Re-characterize batches to rule out impurities affecting activity .

Q. What computational approaches predict the compound’s interaction with neurological targets?

- Molecular Docking : Use AutoDock Vina to model binding to Notch receptors (e.g., PDB ID 3ETO) or amyloid-beta aggregates.

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).

- QSAR Models : Corporate substituent effects (e.g., nitrile vs. carboxyl groups) to refine activity predictions .

Q. How do structural modifications (e.g., substituent variation) influence activity?

Comparative SAR strategies:

- Nitrile Replacement : Substitute with carboxylic acid (e.g., 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid) to assess solubility vs. membrane permeability.

- Ring Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at position 7 to enhance electrophilicity and target binding.

- Chiral Resolutions : Separate enantiomers via chiral HPLC to isolate active stereoisomers .

Q. What strategies validate the compound’s metabolic stability and toxicity in preclinical models?

- In Vitro ADMET : Microsomal stability assays (human liver microsomes) and CYP450 inhibition profiling.

- In Vivo PK/PD : Administer to rodent models (e.g., Sprague-Dawley rats) to measure plasma half-life and brain penetration.

- Genotoxicity : Ames test (TA98/TA100 strains) to detect mutagenic potential .

Q. Tables

| Key Intermediates | Yield | Reference |

|---|---|---|

| Trifluoromethanesulfonate (44) | 75–80% | |

| Carbonitrile (45) | 50–55% | |

| Carbaldehyde (46) | 60–65% |

| Biological Assays | Method | Target |

|---|---|---|

| DPPH Radical Scavenging | IC₅₀ (12 ppm) | Antioxidant |

| γ-Secretase Inhibition | Fluorogenic substrate | Notch signaling |

| Cytotoxicity (HEK293) | MTT assay (24 h) | Cell viability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.